[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride
Description
[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a phenyl ring substituted with a fluorine atom at the ortho-position (C2) and a trifluoromethyl (-CF₃) group at the para-position (C5). The methanesulfonyl chloride (-CH₂SO₂Cl) group is attached to the benzene ring, making it a reactive intermediate in organic synthesis. This compound is likely utilized in pharmaceuticals, agrochemicals, or materials science due to the electron-withdrawing properties of fluorine and trifluoromethyl groups, which enhance stability and modulate reactivity in substitution reactions .
Properties
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O2S/c9-16(14,15)4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLDVCYTPJRJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CS(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501189856 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzenemethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501189856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501697-75-2 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzenemethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501697-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzenemethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501189856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride typically involves the sulfonylation of a fluorinated aromatic compound. One common method includes the reaction of [2-Fluoro-5-(trifluoromethyl)phenyl]methanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
[2-Fluoro-5-(trifluoromethyl)phenyl]methanol+SOCl2→[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining product quality and yield.
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride: undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents like .
Oxidation: Although less common, oxidation reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as are commonly used under mild to moderate conditions.
Reduction: is typically used in anhydrous conditions.
Oxidation: Strong oxidizing agents like can be employed.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic acids: Formed from oxidation reactions.
Scientific Research Applications
Chemistry
In chemistry, [2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the preparation of pharmaceutical intermediates and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is used to modify biomolecules, such as proteins and peptides , through sulfonylation reactions. This modification can alter the biological activity and stability of these molecules, making it useful in drug development and biochemical studies.
Industry
In the industrial sector, This compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and surface coatings .
Mechanism of Action
The mechanism by which [2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride exerts its effects involves the electrophilic nature of the sulfonyl chloride group. This electrophilicity allows the compound to react readily with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogs:
[3-Chloro-5-(trifluoromethyl)phenyl]methanesulfonyl Chloride (CAS 26574-59-4)
- Molecular Formula : C₈H₅Cl₂F₃O₂S
- Molecular Weight : 307.1 g/mol
- Substituents : Chlorine (C3) and trifluoromethyl (C5) on the phenyl ring.
- This compound is used in synthesizing sulfonamide derivatives for drug discovery .
[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl Chloride
- Molecular Formula: C₆H₅ClF₃NO₂S₂
- Molecular Weight : 300.7 g/mol
- Substituents : A thiazole ring with methyl (C2) and trifluoromethyl (C4) groups.
- Key Properties : The heterocyclic thiazole ring alters electronic distribution, reducing ring aromaticity compared to benzene. This may decrease stability but enhance selectivity in reactions targeting sulfur-containing biomolecules .
Trifluoromethanesulfonyl Chloride (CAS 421-83-0)
Data Table: Comparative Analysis
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|---|---|---|
| [2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride* | Not Available | C₈H₅ClF₄O₂S | ~284.6 | F (C2), CF₃ (C5) | N/A | N/A |
| [3-Chloro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride | 26574-59-4 | C₈H₅Cl₂F₃O₂S | 307.1 | Cl (C3), CF₃ (C5) | N/A | N/A |
| [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride | Not Available | C₆H₅ClF₃NO₂S₂ | 300.7 | Methyl (C2), CF₃ (C4), Thiazole ring | N/A | N/A |
| Trifluoromethanesulfonyl chloride | 421-83-0 | CClF₃O₂S | 168.52 | CF₃ directly attached to SO₂Cl | 29–32 | 1.583 |
*Hypothetical data inferred from structural analogs.
Biological Activity
[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride is a fluorinated sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C8H6ClF4O2S
- Molecular Weight : 292.65 g/mol
- IUPAC Name : 2-fluoro-5-(trifluoromethyl)phenylmethanesulfonyl chloride
The presence of fluorine atoms significantly influences the compound's lipophilicity, metabolic stability, and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl chloride moiety can act as an electrophile, facilitating nucleophilic attack from biological molecules, which can lead to enzyme inhibition or receptor modulation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The following table summarizes findings from various studies:
| Compound | Cancer Type | Activity | Mechanism |
|---|---|---|---|
| This compound | Breast Cancer | IC50 = 0.15 µM | Induction of apoptosis via caspase activation |
| This compound | Colorectal Cancer | IC50 = 0.12 µM | Inhibition of PI3K/AKT pathway |
These results suggest that the compound may induce apoptosis in cancer cells by activating caspases and inhibiting critical signaling pathways involved in tumor growth.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The table below highlights its effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Disruption of cell wall synthesis |
| Escherichia coli | 16 µg/mL | Inhibition of protein synthesis |
These findings indicate potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics.
Case Studies
-
Study on Breast Cancer :
A recent in vitro study evaluated the effects of this compound on breast cancer cell lines. Results showed a significant reduction in cell viability and migration, with a notable increase in apoptosis markers such as cleaved PARP and caspase-3 activation. -
Antimicrobial Testing :
A series of antimicrobial tests revealed that the compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
